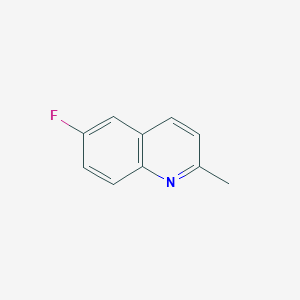

6-Fluoro-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIARMSVZOEZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150180 | |

| Record name | 6-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-61-6 | |

| Record name | 6-Fluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-FLUORO-2-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SLA2SME8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 6-Fluoro-2-methylquinoline

Traditional Cyclization Reactions for Fluoroquinolines

Classical methods for quinoline (B57606) synthesis, developed in the late 19th century, remain fundamental to the construction of the quinoline core. These reactions typically involve the acid-catalyzed cyclization of aniline (B41778) derivatives with α,β-unsaturated carbonyl compounds or their precursors. While broadly applicable, these methods can suffer from harsh reaction conditions and limited regioselectivity, particularly with substituted anilines. nih.gov

One of the oldest and most well-known methods is the Skraup synthesis , which involves reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgresearchgate.net The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. researchgate.net For the synthesis of this compound, 4-fluoroaniline (B128567) would be the starting material. The reaction's aggressive nature, however, can sometimes lead to low yields. orgsyn.org Variations of the Skraup method, such as using microwave irradiation or ionic liquids, have been explored to improve efficiency. nih.gov

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for the synthesis of substituted quinolines. wikipedia.orgnih.gov This method can be considered for the synthesis of this compound by reacting 4-fluoroaniline with crotonaldehyde (B89634) in the presence of an acid catalyst. iipseries.org The reaction mechanism is thought to involve the in situ formation of an α,β-unsaturated carbonyl compound, which then reacts with the aniline. wikipedia.org

Another classical approach is the Combes quinoline synthesis , which involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgscribd.com The reaction forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a substituted quinoline. wikipedia.org To synthesize this compound via this method, 4-fluoroaniline would be reacted with acetylacetone. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

Modern Synthetic Approaches to this compound

Modern synthetic strategies have focused on developing milder, more efficient, and highly selective methods for the synthesis and functionalization of fluoroquinolines, including this compound. These approaches often utilize advanced catalytic systems to achieve transformations that are challenging with traditional methods.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules without the need for transition metals. A notable application in the context of this compound is its metal-free transfer hydrogenation. This has been achieved using chiral Brønsted acid catalysts in combination with a hydride source, such as dihydropyridines. fishersci.ca This methodology provides an effective route to the corresponding chiral tetrahydroquinoline, a key intermediate for various bioactive molecules. The hydrogenation product of this compound is a crucial building block for certain antibacterial agents. fishersci.caacs.org The reaction proceeds via the formation of aza-o-xylylene intermediates, which are then trapped by the Hantzsch ester to afford tetrahydroquinolines with high yield and enantioselectivity. nih.gov

Recent advancements have led to the development of transition-metal-free methods for quinoline synthesis, offering a more environmentally benign alternative to some classical and metal-catalyzed reactions. nih.gov One such approach involves the iodine-catalyzed condensation of anilines with vinyl ethers. researchgate.net This method allows for the efficient synthesis of 2-methylquinolines and can be adapted for the preparation of this compound starting from 4-fluoroaniline and a suitable vinyl ether. The reaction is believed to proceed through a tandem cyclization strategy. nih.gov Another metal-free approach involves the electrophilic cyclization of anilines with alkynes mediated by alkyltriflates. mdpi.com

Transition-metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing enantiomerically enriched compounds. nih.govrsc.org Iridium-catalyzed asymmetric transfer hydrogenation has been successfully applied to the reduction of this compound. dicp.ac.cn Using an iridium catalyst in conjunction with a chiral ligand, the hydrogenation of this compound can afford the corresponding 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263) with high enantiomeric excess. dicp.ac.cn This transformation is significant as chiral tetrahydroquinolines are important structural motifs in many biologically active compounds. rsc.org

Below is a data table summarizing the results of an iridium-catalyzed asymmetric transfer hydrogenation of various quinoline derivatives, including this compound.

| Entry | Substrate | Catalyst System | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Methylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 20 | 95 | 88 |

| 2 | 2-Ethylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 24 | 92 | 87 |

| 3 | 2-Propylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 36 | 90 | 85 |

| 4 | This compound | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 48 | 88 | 86 |

| 5 | 6-Chloro-2-methylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 48 | 85 | 84 |

Data adapted from a study on Iridium-catalyzed asymmetric transfer hydrogenation of quinolines. dicp.ac.cn

Iridium-catalyzed C-H borylation has become a valuable tool for the functionalization of heteroaromatic compounds. nih.govelsevierpure.comnih.gov This methodology has been successfully applied to 6-fluoroquinolines, providing a route to versatile boronic ester intermediates that can be used in a variety of subsequent cross-coupling reactions. nih.govelsevierpure.comnih.govfigshare.com The borylation of this compound can be achieved using an iridium catalyst, such as [Ir(OMe)COD]₂, with a bidentate ligand like 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy), and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This reaction allows for the selective introduction of a boryl group onto the quinoline scaffold, opening up avenues for further structural diversification and the synthesis of complex fluoroquinolone derivatives. nih.govacs.org

Derivatization and Functionalization of this compound

The chemical reactivity of this compound allows for a variety of modifications to its core structure. These transformations are crucial for synthesizing a diverse library of derivatives, enabling the exploration of their potential applications. The following sections detail key synthetic strategies for the functionalization of this scaffold.

Oxidation Reactions to N-Oxides and Subsequent Transformations

The nitrogen atom in the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation not only alters the electronic properties of the heterocyclic system but also opens up pathways for further functionalization. A common method for this oxidation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in an acidic medium. prepchem.comresearchgate.net

For instance, a general procedure for the N-oxidation of a similar substrate, 6-fluoroquinoline (B108479), involves treatment with 30% hydrogen peroxide in glacial acetic acid. The reaction is typically conducted at an elevated temperature (70-80°C) for several hours. prepchem.com A similar approach using hydrogen peroxide has been successfully applied to 6-methylquinoline, achieving a high yield under ultrasonic conditions with a resin catalyst. chemicalbook.com These methods suggest a viable pathway for the synthesis of this compound N-oxide.

The resulting N-oxide is a versatile intermediate. For example, treatment of 6-fluoroquinoline-N-oxide with acetic anhydride (B1165640) under reflux conditions leads to the formation of 2-hydroxy-6-fluoroquinoline, demonstrating a rearrangement and substitution pathway. prepchem.com This type of transformation highlights the utility of N-oxides in introducing substituents onto the quinoline ring.

| Substrate | Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|

| 6-Fluoroquinoline | 30% Hydrogen Peroxide, Acetic Acid | 6-Fluoroquinoline-N-oxide | Effective N-oxidation of the fluoroquinoline core. | prepchem.com |

| 6-Methylquinoline | 35% Hydrogen Peroxide, Perfluorosulfonic acid resin, Water | 6-Methylquinoline N-oxide | High yield (96%) achieved in 15 minutes with sonication. | chemicalbook.com |

| 6-Fluoroquinoline-N-oxide | Acetic Anhydride | 2-Hydroxy-6-fluoroquinoline | Demonstrates subsequent transformation of the N-oxide to introduce a hydroxyl group. | prepchem.com |

Chlorination Reactions on the Quinoline Scaffold

Introducing chlorine atoms onto the this compound scaffold can be achieved through various chlorination methods. Electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are commonly employed for the chlorination of aromatic and heteroaromatic rings. researchgate.netresearchgate.net The reaction of anilines with phosphorus oxychloride is another established method for producing chloro-substituted quinolines. researchgate.net

For example, the synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline (B3080556) has been accomplished by heating p-anisidine (B42471) with 2-fluoromalonic acid in the presence of phosphorus oxychloride. researchgate.net This indicates that POCl₃ can serve as both a cyclizing and chlorinating agent. A Vilsmeier-Haack type reaction, using a reagent prepared from N,N-dimethylformamide and phosphoryl chloride, can be used to synthesize 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) from N-(4-fluorophenyl)acetamide. nih.gov The existence of 4-chloro-6-fluoro-2-methylquinoline (B103436) in chemical databases further confirms that chlorination of the parent compound is a known transformation. nih.gov These methods provide pathways to halogenated derivatives that can serve as precursors for further modifications.

Nucleophilic Substitution Reactions (e.g., with Thiophenols, Benzylthiols)

The chloro-substituted derivatives of this compound are valuable intermediates for nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atom, particularly at the 2- or 4-position of the quinoline ring, can be displaced by various nucleophiles, including sulfur-based nucleophiles like thiophenols and benzylthiols. mdpi.com

The reactivity of chloroquinolines towards nucleophiles is well-documented. For instance, 4-chloro-8-methylquinolin-2(1H)-one readily reacts with thiophenol in the presence of sodium ethoxide to yield 8-methyl-4-phenylthioquinolin-2(1H)-one. mdpi.com This reaction proceeds via a classic SₙAr mechanism, where the thiol displaces the chloride. It is anticipated that a similar reaction would occur with a substrate like 4-chloro-6-fluoro-2-methylquinoline, allowing for the introduction of arylthio or benzylthio moieties. These sulfur-containing derivatives are of interest in medicinal chemistry and materials science.

| Substrate | Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiophenol | Sodium ethoxide, Absolute ethanol, Reflux | 8-Methyl-4-phenylthioquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol | Sodium ethoxide, Absolute ethanol, Reflux | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | mdpi.com |

Formation of 2-Arylvinylquinolines via Aldol-Type Condensation

The methyl group at the 2-position of the quinoline ring is activated and can participate in condensation reactions with aldehydes. This reaction, which is an aldol-type condensation, provides a direct route to 2-arylvinylquinolines, also known as 2-styrylquinolines. nih.gov This transformation is distinct from the Knoevenagel condensation, which typically involves a more acidic active methylene (B1212753) compound flanked by two electron-withdrawing groups. acs.org

The reaction involves the deprotonation of the 2-methyl group by a base, followed by nucleophilic attack on an aromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the stable 2-arylvinylquinoline product. Research has shown that various 2-methylquinolines can react with a range of substituted anilines and aldehydes to form functionalized quinolines. acs.org For example, the condensation of 2-methyl-8-hydroxyquinoline with aromatic aldehydes has been reported, demonstrating the feasibility of this reaction on substituted quinoline rings. urfu.ru Applying this methodology to this compound with various aromatic aldehydes would produce a library of 6-fluoro-2-styrylquinoline derivatives.

Introduction of Carboxylic Acid Moieties

The introduction of a carboxylic acid group, particularly at the 4-position, is a significant transformation of the quinoline scaffold, leading to compounds known as cinchoninic acids. Two classic named reactions are primarily used for this purpose: the Pfitzinger reaction and the Doebner reaction. nih.govmdpi.com

The Pfitzinger reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group in the presence of a base. nih.govnih.govrsc.org To synthesize a this compound-4-carboxylic acid, 5-fluoroisatin (B27256) would be reacted with acetone. The base facilitates the opening of the isatin ring, followed by condensation with the ketone and subsequent cyclization and dehydration to form the final quinoline-4-carboxylic acid. nih.gov

The Doebner reaction , a variation of the Doebner-von Miller synthesis, provides another route. This three-component reaction involves an aniline, an aldehyde, and pyruvic acid. mdpi.com For the target molecule, 4-fluoroaniline would be reacted with acetaldehyde (B116499) and pyruvic acid. This method is particularly useful for generating 2-substituted quinoline-4-carboxylic acids. mdpi.com

Synthesis of Tetrahydroquinoline Analogs

The reduction of the pyridine (B92270) ring of this compound leads to the formation of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This transformation is typically achieved through catalytic hydrogenation. prepchem.com Tetrahydroquinolines are important structural motifs found in many biologically active compounds.

A highly efficient method for this reduction uses a heterogeneous cobalt catalyst. In this procedure, this compound is hydrogenated using H₂ gas (30 bar) in the presence of a catalyst system generated from Co(OAc)₂·4H₂O and zinc powder in water. This user-friendly and environmentally benign protocol affords 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline in high yield (91%). prepchem.com The resulting racemic tetrahydroquinoline can be resolved into its individual enantiomers, for example, through the formation of diastereoisomeric salts with chiral acids like O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA), followed by separation. researchgate.net

| Substrate | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%) | H₂ (30 bar), H₂O, 100°C, 15 h | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | 91% | prepchem.com |

Modification with Oxetane (B1205548) Moieties

The introduction of oxetane rings into drug candidates is a contemporary strategy in medicinal chemistry aimed at improving physicochemical properties. nih.gov The oxetane motif can enhance aqueous solubility, metabolic stability, and lipophilicity while also acting as a non-classical isostere for groups like gem-dimethyl or carbonyl functionalities. acs.orgresearchgate.net The inherent polarity and three-dimensional structure of the oxetane ring can lead to improved pharmacological profiles. nih.gov

While direct modification of this compound with an oxetane moiety is not extensively documented, research on closely related isomers, such as 8-fluoro-2-methylquinoline (B1339794), provides a clear precedent for these synthetic transformations. A key strategy involves coupling the fluoro-2-methylquinoline core with a pre-functionalized oxetane building block. For instance, novel derivatives have been synthesized by reacting a substituted phenoxy-oxetane intermediate with an 8-fluoro-2-methylquinoline backbone, targeting potential antimycobacterial agents. acs.org This approach typically involves nucleophilic substitution reactions where the quinoline and oxetane-containing fragments are joined via an ether linkage.

The general synthetic approach can be extrapolated for the 6-fluoro isomer, as outlined in the table below, which is based on analogous chemical transformations.

Table 1: Representative Synthesis of Oxetane-Modified Fluoro-2-Methylquinoline Derivatives

| Reactant A | Reactant B | Coupling Strategy | Resulting Moiety | Reference |

|---|---|---|---|---|

| 6-Fluoro-2-methyl-X-hydroxyquinoline | 3-(Bromomethyl)-3-(benzyloxymethyl)oxetane | Williamson ether synthesis | 6-Fluoro-2-methyl-X-((3-(benzyloxymethyl)oxetan-3-yl)methoxy)quinoline | acs.org |

Formation of Sulfonylmethyl Quinoline Derivatives

The sulfonylmethyl group is a valuable pharmacophore that can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of a molecule. The synthesis of sulfonylmethyl derivatives of this compound can be achieved through a multi-step pathway starting from the parent heterocycle. nih.gov

The process begins with the conversion of 4-chloro-6-fluoro-2-methylquinoline to its N-oxide, which activates the 2-methyl group for further functionalization. This intermediate is then chlorinated to yield a 2-(chloromethyl) derivative. This chlorinated compound serves as a key electrophile for coupling with various sulfur-based nucleophiles, such as substituted thiophenols or benzylthiols. The final step involves the oxidation of the resulting sulfide (B99878) to the corresponding sulfone, typically using a robust oxidizing agent like hydrogen peroxide with a catalyst. nih.gov

Table 2: Key Steps in the Synthesis of 6-Fluoro-2-(sulfonylmethyl)quinoline Derivatives

| Step | Starting Material | Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | 4-Chloro-6-fluoro-2-methylquinoline | 3-Chloroperbenzoic acid (m-CPBA) | 4-Chloro-6-fluoro-2-methylquinoline 1-oxide | Activation of the 2-methyl group | nih.gov |

| 2 | 4-Chloro-6-fluoro-2-methylquinoline 1-oxide | Benzenesulfonyl chloride | 4-Chloro-2-(chloromethyl)-6-fluoroquinoline | Formation of an electrophilic intermediate | nih.gov |

| 3 | 4-Chloro-2-(chloromethyl)-6-fluoroquinoline | Substituted thiophenol, K₂CO₃ | 4-Chloro-6-fluoro-2-((arylthio)methyl)quinoline | Introduction of the sulfur moiety | nih.gov |

This synthetic sequence allows for the introduction of diverse aryl or alkyl groups on the sulfonyl moiety, enabling the generation of a library of derivatives for structure-activity relationship studies. nih.gov

Advanced Spectroscopic and Computational Characterization

Quantum Chemical Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. For derivatives like 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ), TD-DFT calculations, often employing the B3LYP functional and a 6–311 + G (2d, p) basis set with a CPCM solvation model, provide deep insights into their photophysical behavior. tandfonline.comresearcher.life

UV-Vis Absorption Spectra Simulation

Theoretical simulation of UV-Vis absorption spectra using TD-DFT helps in understanding the electronic transitions within the molecule. For instance, in a study of 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) in water, TD-DFT calculations predicted electronic transitions that correspond to the experimentally observed peaks. tandfonline.com These transitions, typically π → π* and n → π*, are responsible for the molecule's absorption of UV-visible light. tandfonline.com The simulations can accurately predict the wavelengths of maximum absorption (λmax), which are crucial for understanding the compound's interaction with light. tandfonline.comresearchgate.net

HOMO-LUMO Energy Gap Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining a molecule's electronic properties and reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting behavior in electronic and optoelectronic applications. tandfonline.com

For a derivative, 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ), the HOMO-LUMO energy gap was calculated to be approximately 4.78 eV in water, indicating significant electronic stability. tandfonline.com A smaller HOMO-LUMO gap generally suggests higher reactivity. chemrevlett.com This analysis is fundamental for designing molecules with specific electronic characteristics for use in materials science, such as in the development of OLEDs and organic photovoltaic cells. tandfonline.com

Dipole Moment Calculations

The dipole moment is a measure of the polarity of a molecule. Theoretical calculations of the dipole moment provide insights into the charge distribution within the molecule and its interaction with solvents and other molecules. For 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ), the theoretically calculated dipole moment was found to be 4.512 Debye, which closely matched the experimental value of 4.659 Debye. tandfonline.com This agreement validates the computational approach and confirms the polar nature of the molecule. tandfonline.com The dipole moment is a crucial parameter for understanding intermolecular interactions. researchgate.net

Nonlinear Optical (NLO) Properties: Polarizability and Hyperpolarizability

Nonlinear optical (NLO) materials are essential for a wide range of applications, including optical signal modulation, data storage, and laser technology. tandfonline.com The NLO properties of a molecule are determined by its polarizability (α) and hyperpolarizability (β and γ). researchgate.netpnrjournal.com

Computational studies on 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) have shown that it possesses significant NLO properties. tandfonline.com Its calculated polarizability and first-order hyperpolarizability were found to be substantially higher than that of urea, a standard reference material for NLO properties. tandfonline.com This suggests that 6-FHMQ and related quinoline (B57606) derivatives are promising candidates for the development of new NLO materials. tandfonline.comresearchgate.net

Experimental Spectroscopic Analysis of 6-Fluoro-2-methylquinoline and its Derivatives

Experimental spectroscopic techniques provide real-world data that complements and validates computational findings.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique for studying the electronic transitions in molecules. The experimental UV-Vis spectrum of 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) in water revealed multiple electronic transitions at 220 nm, 234 nm, 291 nm, 318 nm, and 329 nm. tandfonline.com These absorption peaks are attributed to π → π* and n → π* transitions within the conjugated system of the molecule. tandfonline.com The presence of multiple peaks indicates a complex electronic structure, which is consistent with the fused ring system of quinoline. tandfonline.comrsc.org

Table of Spectroscopic and Computational Data for this compound Derivatives

| Property | Compound | Method | Value | Unit |

| HOMO-LUMO Energy Gap | 6-Fluoro-4-hydroxy-2-methylquinoline | DFT/B3LYP/6–311+G(2d,p) (in water) | 4.78 | eV |

| Dipole Moment (Theoretical) | 6-Fluoro-4-hydroxy-2-methylquinoline | DFT/B3LYP/6–311+G(2d,p) | 4.512 | Debye |

| Dipole Moment (Experimental) | 6-Fluoro-4-hydroxy-2-methylquinoline | Experimental | 4.659 | Debye |

| UV-Vis Absorption (Experimental) | 6-Fluoro-4-hydroxy-2-methylquinoline | UV-Vis Spectroscopy (in water) | 220, 234, 291, 318, 329 | nm |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Studies on monosubstituted quinolines correlate their IR bands with those of naphthalenes, providing a basis for tentative assignments. rsc.org For instance, the IR spectrum of a related compound, 7-Bromo-4-chloro-6-fluoro-2-methylquinoline, shows characteristic peaks for the quinoline core. acs.org The C–N stretching vibrations in the quinoline moiety are typically observed in the range of 1325–1314 cm⁻¹. mdpi.com Gas-phase IR spectra of ionized quinolines have also been studied to understand their structure in different environments. aanda.org

Table 1: Representative IR Absorption Bands for a Substituted Fluoroquinoline Derivative

| Wavenumber (cm⁻¹) | Tentative Assignment | Source |

|---|---|---|

| 1612 | C=C/C=N stretching (quinoline ring) | acs.org |

| 1588 | C=C/C=N stretching (quinoline ring) | acs.org |

| 1016 | C-H in-plane bending / Ring vibration | acs.org |

| 845 | C-H out-of-plane bending | acs.org |

| 707 | Ring puckering / C-Cl stretch | acs.org |

Note: Data is for 7-Bromo-4-chloro-6-fluoro-2-methylquinoline and is illustrative of the types of vibrations observed in this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the definitive structural elucidation of this compound in solution. Chemical suppliers specify that the compound's structure is confirmed by NMR. tcichemicals.com Although specific, detailed spectral data with assigned chemical shifts and coupling constants for this compound are not published in the cited literature, the principles of NMR allow for a prediction of its spectral features.

The ¹H NMR spectrum is expected to show a singlet for the methyl (CH₃) group protons. The aromatic protons would appear as a series of multiplets, with their chemical shifts and splitting patterns influenced by the electron-withdrawing fluorine atom and the nitrogen atom in the heterocyclic ring. Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom, with the carbon atoms near the fluorine and nitrogen atoms showing characteristic shifts. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The compound has a molecular formula of C₁₀H₈FN and a molecular weight of 161.18 g/mol . nih.gov

GC-MS analysis shows a retention time of 10.5 minutes. rsc.org The mass spectrum exhibits a top peak corresponding to the molecular ion [M]⁺ at a mass-to-charge ratio (m/z) of 161. nih.gov Key fragment ions are observed at m/z 160, likely corresponding to the loss of a hydrogen atom [M-H]⁺, and at m/z 133. nih.govrsc.org

Table 2: Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Source |

|---|---|---|

| 161 | Molecular Ion [M]⁺ | nih.gov |

| 160 | [M-H]⁺ | nih.govrsc.org |

| 133 | Fragment Ion | nih.govrsc.org |

| 126 | Fragment Ion | rsc.org |

Fluorescence Spectroscopy

Quinoline and its derivatives are well-known for their applications in optoelectronics, often exhibiting fluorescence properties. mdpi.com The presence of this compound in a library of molecules designed for Fluorescence Resonance Energy Transfer (FRET) assays suggests its potential as a fluorophore. rsc.org

Detailed fluorescence studies, including excitation and emission maxima, for this compound itself are not available in the reviewed literature. However, research on the closely related compound 6-fluoro,4-hydroxy,2-methylquinoline (6-FHMQ) demonstrates the use of spectrofluorometry to investigate its interaction with nanoparticles, highlighting the fluorescent nature of this molecular scaffold. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature. While specific TGA data for this compound is not provided in the searched sources, studies on various quinoline derivatives indicate that the quinoline core structure imparts significant thermal stability.

For example, pyrazoloquinoline derivatives show degradation temperatures above 300°C. mdpi.com Platinum(II) complexes of quinoline-pyrazole derivatives are reported to be stable with no weight loss up to 160°C. nih.gov Similarly, other complex quinoline derivatives show multi-step degradation profiles, often beginning at temperatures well above 100°C. derpharmachemica.combendola.com Upon thermal decomposition, this compound is expected to release products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (B91410) (HF). thermofisher.com

Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the fluorescence lifetime of a molecule. This parameter is crucial for understanding the excited-state dynamics of a fluorophore.

No direct measurement of the fluorescence lifetime for this compound has been reported. However, for the related fluorophore 6-fluoro,4-hydroxy,2-methylquinoline (6-FHMQ), a fluorescence lifetime decay (τ) of 0.18 nanoseconds was measured using TCSPC. nih.gov This finding on a closely related structure demonstrates the applicability of TCSPC in characterizing the photophysical properties of this class of compounds.

Crystallographic Studies

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid state, providing data on bond lengths, bond angles, and crystal packing.

While X-ray crystallography has been used to resolve the spatial arrangement of various quinoline derivatives, a published crystal structure for this compound was not found in the reviewed literature. Therefore, specific crystallographic data such as its crystal system, space group, and unit cell dimensions are not available at this time.

X-Ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, precise information about the unit cell dimensions, space group, and the positions of atoms within the crystal lattice can be obtained. This provides definitive insights into molecular geometry, conformation, and intermolecular interactions that govern the solid-state packing of a compound.

While a comprehensive single-crystal XRD study for the parent this compound is not extensively detailed in the surveyed literature, structural analyses of closely related fluorinated quinoline derivatives provide significant understanding of its likely solid-state characteristics. The introduction of fluorine into a quinoline scaffold is known to influence the crystal packing and intermolecular interactions, which can affect the material's physical and photophysical properties. rsc.orgresearchgate.net Studies on various fluorinated quinolines show that interactions involving the fluorine atom, such as C—H⋯F hydrogen bonds and π-π stacking, are crucial in defining the supramolecular architecture. researchgate.netiucr.org

Detailed crystallographic data is available for derivatives of this compound. For instance, the iridium-catalyzed borylation of 4-Chloro-6-fluoro-2-methylquinoline (B103436) has led to the synthesis and crystallographic characterization of derivative compounds, providing a model for the structural features of the 6-fluoroquinoline (B108479) system. researchgate.net The crystallographic data for one such derivative, obtained from the Cambridge Crystallographic Data Centre (CCDC), offers a concrete example of the molecular geometry and packing in this class of compounds. researchgate.netacs.org

The analysis of these related structures indicates that the quinoline ring system is largely planar. The fluorine atom at the C6 position and the methyl group at the C2 position define the molecule's electronic and steric properties, which in turn dictate the nature of the intermolecular forces, such as van der Waals forces and potential weak hydrogen bonds, that stabilize the crystal lattice. chemmethod.comdntb.gov.ua The study of various quinoline derivatives shows that they often crystallize in common space groups like P21/n or P21/c within a monoclinic system. chemmethod.comeurjchem.comcambridge.org

Below are representative data tables based on findings for closely related quinoline derivatives, illustrating the type of information gleaned from XRD analysis.

Interactive Data Table: Representative Crystallographic Data for a Quinoline Derivative

This table showcases typical crystallographic parameters obtained for a substituted quinoline derivative, providing a framework for understanding the structural properties of this compound.

| Parameter | Value |

| Empirical Formula | C₁₀H₇BrClFN |

| System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 20.795 |

| b (Å) | 7.484 |

| c (Å) | 10.787 |

| β (°) | 93.96 |

| Volume (ų) | 1674.8 |

| Z | 4 |

| Radiation type | Cu Kα |

Note: Data presented is representative of a related quinoline derivative for illustrative purposes. cambridge.org

Interactive Data Table: Key Intermolecular Interactions

This table details the types of non-covalent interactions commonly observed in the crystal structures of fluorinated quinolines, which are essential for the stability of the crystal packing.

| Interaction Type | Description |

| C—H···O/N Hydrogen Bonds | Weak hydrogen bonds involving a carbon-bound hydrogen atom and an electronegative oxygen or nitrogen atom, contributing to crystal cohesion. chemmethod.com |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules, often leading to stacked arrangements in the crystal. researchgate.net |

| C—H···F Hydrogen Bonds | Weak interactions where a hydrogen atom is attracted to a fluorine atom, influencing the molecular conformation and packing. iucr.org |

| van der Waals Forces | Ubiquitous weak intermolecular forces that contribute significantly to the overall stability of the molecular crystal. chemmethod.com |

Pharmacological and Biological Research Applications

Medicinal Chemistry and Drug Discovery

The 6-fluoro-2-methylquinoline framework is a privileged scaffold in drug discovery. The presence of a fluorine atom at the 6-position can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, derivatives of this compound are actively investigated for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. chemimpex.comsolubilityofthings.comtandfonline.com

Derivatives of this compound have demonstrated notable potential in combating microbial infections.

The this compound structure is a key component in the synthesis of antibacterial agents. The hydrogenated product of this compound is a crucial intermediate in the creation of fluoroquinolone antibiotics. fishersci.atchemicalbook.com The fluorine atom is considered critical for enhancing the efficacy of these compounds.

Research into specific derivatives has shown promising results. For instance, 6-Fluoro-4-hydroxy-2-methylquinoline is explored for its potential as an antibacterial agent, with studies focused on its utility in developing new medications to combat resistant bacterial strains. chemimpex.com Comparative studies have indicated that fluorinated quinoline (B57606) analogs can exhibit significantly higher inhibitory activity against bacteria like E. coli and S. aureus when compared to their non-fluorinated counterparts. Furthermore, derivatives of 6-Fluoro-2,7-dimethylquinoline (B11915950) have also shown significant antibacterial properties against various pathogens. smolecule.com

The development of novel antifungal agents has also utilized the this compound scaffold. Research indicates that derivatives such as 6-Fluoro-4-hydroxy-2-methylquinoline and 6-Fluoro-2,7-dimethylquinoline are being evaluated for their potential efficacy against fungal infections. chemimpex.comsmolecule.com

The search for new treatments for mycobacterial infections has led researchers to investigate quinoline derivatives. Studies on derivatives of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid have identified compounds with inhibitory activity against Mycobacterium tuberculosis. Specifically, two derivatives from a research study, labeled 7i and 7m, showed strong activity and inhibitory effects at a 1 μM concentration, respectively.

Anticancer and Antiproliferative Activities

The this compound core is a feature in several potent anticancer and antiproliferative agents. Research in this area has yielded derivatives with significant activity against various cancer cell lines.

One notable derivative, 6-Fluoro-2-(2′-fluoro-1,1′-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390) , demonstrated a 99.9% cell kill against cultured human colon tumor cells. aacrjournals.org Its mechanism of action was identified as the inhibition of dihydroorotate (B8406146) dehydrogenase, a key enzyme in the de novo pyrimidine (B1678525) nucleotide biosynthesis pathway. aacrjournals.org This inhibition leads to the depletion of essential precursors for RNA and DNA synthesis, ultimately causing tumor cell death. aacrjournals.org

Another line of research focused on 2-substituted-4-amino-6-halogenquinolines , synthesized from the intermediate 4-chloro-6-fluoro-2-methylquinoline (B103436). mdpi.com These compounds were tested against several human cancer cell lines, with many exhibiting potent antiproliferative activity. mdpi.com Compound 8e , in particular, was identified as a promising lead for further development due to its excellent activity. mdpi.com

Additionally, other derivatives like 6-fluoro-2-methylquinolin-5-ol have been noted to exhibit antiproliferative activity against certain cancer cell lines. evitachem.com

| Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| H-460 (Lung) | 0.03 | mdpi.com |

| HT-29 (Colon) | 0.55 | mdpi.com |

| HepG2 (Liver) | 0.33 | mdpi.com |

| SGC-7901 (Gastric) | 1.24 | mdpi.com |

Anti-inflammatory Properties

Derivatives of this compound are also being investigated for their potential to treat inflammatory diseases. chemimpex.com Research has shown that conjugates of ibuprofen (B1674241) and 6-substituted fluoro-derivatives of quinoline can act as potent anti-inflammatory agents. cardiff.ac.uk

In studies using LPS-stimulated mouse macrophages, these conjugates were able to significantly suppress the production and release of key inflammatory mediators. cardiff.ac.uk This included a reduction in nitric oxide (NO) as well as the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). cardiff.ac.uk The development of compounds like 6-Fluoro-4-hydroxy-2-methylquinoline is also being pursued for its potential anti-inflammatory applications. chemimpex.comtandfonline.com

Antimalarial Activity

The quinoline scaffold is a well-established "privileged structure" in drug discovery, particularly for its historical and ongoing importance in developing antimalarial agents. smolecule.comchemenu.com Building on this foundation, research has extended to fluorinated quinoline derivatives. Studies have identified compounds based on the quinoline structure as candidates for antimalarial drug development, with some derivatives demonstrating activity against Plasmodium falciparum, the parasite responsible for malaria. The inclusion of the fluorine atom is often explored to enhance metabolic stability and binding affinity, potentially leading to more potent antimalarial compounds. smolecule.com

Antiviral Activity

Quinoline derivatives are also recognized for their potential antiviral properties. Research has highlighted that the core quinoline structure is a versatile scaffold for developing agents against various viral targets. smolecule.com For example, certain quinoline derivatives have been investigated for their ability to inhibit viral replication and have shown potential anti-SARS-CoV-2 activity. smolecule.com

Enzyme Inhibition Studies

A primary focus of research into this compound and its analogues is their ability to act as enzyme inhibitors, a key mechanism for therapeutic intervention in many diseases. evitachem.comevitachem.com

Dihydroorotate Dehydrogenase: A specific derivative, 6-fluoro-2-(2′-fluoro-1,1′-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt, was identified as a potent inhibitor of dihydroorotate dehydrogenase. aacrjournals.org This enzyme is crucial for the de novo biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. aacrjournals.org Its inhibition leads to the depletion of these critical precursors, thereby exerting a tumoricidal effect. aacrjournals.org

ATP Synthase: Derivatives of 8-fluoro-2-methylquinoline (B1339794) have been studied for their potential to inhibit ATP synthase, an enzyme critical for cellular energy production in pathogens. evitachem.comresearchgate.net Molecular docking studies of certain oxetanyl-quinoline derivatives confirmed stable and significant binding to ATP synthase, suggesting their plausible mode of action is through the inhibition of this enzyme. researchgate.netresearchgate.net

DNA Gyrase: The fluorine atom in fluorinated quinolines can enhance interactions with bacterial DNA gyrase. A derivative, 8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde, demonstrated inhibitory activity against DNA gyrase with an IC₅₀ value of 2.8 µM. vulcanchem.com The interaction of 6-substituted quinolones with DNA, which is modulated by magnesium ions, plays a significant role in poisoning the DNA gyrase-DNA complex, a key step in their antibacterial action. nih.gov

Other Enzymes: Research has also shown that metal complexes of quinoline derivatives can inhibit other crucial enzymes. A zinc complex demonstrated binding to dihydrofolate reductase B, while a cobalt(II) complex showed affinity for tyrosyl-tRNA synthetase, indicating the broad potential of this chemical class to interact with diverse enzymatic targets. researchgate.net

Molecular Interactions and Mechanisms of Action

To understand the biological activity of this compound derivatives, computational methods like molecular docking are widely employed. These simulations predict how the compound binds to biological macromolecules, providing insight into its mechanism of action at a molecular level. smolecule.com

Molecular Docking Simulations with Biological Targets

Molecular docking studies have been crucial in elucidating the binding modes and affinities of this compound derivatives with various biological targets, including transport proteins and enzymes. smolecule.com

Human Serum Albumin (HSA) is the most abundant plasma protein in the human body and plays a vital role in the transport of many drugs and endogenous molecules. researchgate.netacs.org The interaction of a compound with HSA can significantly influence its pharmacokinetic profile. researchgate.net

Molecular docking simulations of a derivative, 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ), revealed a strong binding affinity with HSA, calculated at -6.67 kcal/mol. tandfonline.comtandfonline.com The study indicated that the formation of the complex between 6-FHMQ and HSA is primarily driven by hydrogen bonding and van der Waals forces. tandfonline.com These findings suggest that 6-FHMQ can bind effectively to HSA, which is a critical characteristic for its potential development as a therapeutic agent. tandfonline.comtandfonline.com

Molecular docking has been instrumental in quantifying the binding affinities of this compound derivatives with key enzymes, helping to rationalize their inhibitory activities.

ATP Synthase: Docking studies of a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives against the ATP synthase protein (PDB ID: 4V1F) showed stable and significant binding, supporting their potential as ATP synthase inhibitors. researchgate.netresearchgate.net

DNA Gyrase, Dihydrofolate Reductase, and Tyrosyl-tRNA Synthetase: The binding affinities of various quinoline derivatives have been calculated for several bacterial enzymes. For instance, novel fluoroquinoline compounds showed binding affinities against E. coli DNA gyrase B ranging from -6.1 to -7.2 kcal/mol. nih.gov Other studies involving metal complexes of quinoline derivatives reported specific binding affinities with different enzymes, which are detailed in the table below. researchgate.net

| Compound Type | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|---|

| Fluoroquinoline Derivatives | E. coli DNA gyrase B | 6f86 | -6.1 to -7.2 | nih.gov |

| Zinc Complex of Quinoline Derivative | DNA gyrase | 6f86 | -7.2 | researchgate.net |

| Zinc Complex of Quinoline Derivative | Dihydrofolate reductase B | 7r6g | -9.9 | researchgate.net |

| Cobalt(II) Complex of Quinoline Derivative | Tyrosyl-tRNA synthetase | 1JIJ | -10.5 | researchgate.net |

These computational predictions of strong binding affinities are crucial for guiding the rational design and optimization of new enzyme inhibitors based on the this compound scaffold.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The this compound scaffold serves as a valuable starting point for the synthesis of various analogs to explore their structure-activity relationships (SAR). By systematically modifying the core structure, researchers can elucidate the chemical features crucial for biological activity.

A notable example is the development of inhibitors for the Exchange protein directly activated by cAMP (EPAC), a key signaling protein. In these studies, this compound was used as the initial reactant. nih.govacs.org The key steps in creating a focused library of analogs involved the reduction of the quinoline to a tetrahydroquinoline core, followed by modifications at several positions to understand their impact on inhibitory potency. nih.govacs.org

The primary modifications and their effects on activity are summarized below:

Stereochemistry at C-2: The stereochemistry at the C-2 position, bearing the methyl group, was found to be significant. The activity of the inhibitors was dependent on whether the R or S isomer was used, and this effect was further influenced by other substituents. nih.govacs.org

N-formyl Group: The addition of a formyl group to the nitrogen of the tetrahydroquinoline ring was critical. For instance, in a series of analogs, the presence of the formyl group made the R isomers more potent EPAC inhibitors than the corresponding S isomers. nih.govacs.org Conversely, in the absence of the formyl group, the S analogs were more potent. nih.govacs.org

Ring Bromination: The introduction of bromine atoms onto the phenyl ring of the tetrahydroquinoline core was explored. Analogs were created with no bromine, one bromine, or two bromine atoms. nih.govacs.org Studies revealed that a 5,7-dibromo substitution pattern on the 6-fluoro-tetrahydroquinoline core was optimal for the inhibition of EPAC1 activity. nih.govacs.org

These SAR studies demonstrate that optimal activity for EPAC1 inhibition was achieved with a combination of 1-formyl, 6-fluoro, and 5,7-dibromo substitutions on the tetrahydroquinoline backbone derived from this compound. nih.govacs.org

In the broader context of fluoroquinolones used as antibacterial agents, the fluorine atom at the C-6 position is considered a monumental incorporation for potent activity. pharmacy180.comfirsthope.co.in SAR studies on arylfluoroquinolones confirm that a C-6 fluorine atom, combined with specific substituents at the C-1 (e.g., p-fluorophenyl) and C-7 (e.g., piperazinyl) positions, leads to excellent in vitro and in vivo efficacy. nih.gov

Table 1: SAR of Tetrahydroquinoline Analogs Derived from this compound as EPAC1 Inhibitors Data synthesized from findings in referenced studies. nih.govacs.org

| Analog Base Structure | Modification | Observation on EPAC1 Inhibitory Potency |

|---|---|---|

| 6-Fluoro-2-methyl-tetrahydroquinoline | N-formylation | The presence of the N-formyl group is critical for high potency. |

| 1-Formyl-6-fluoro-2-methyl-tetrahydroquinoline | Stereochemistry (R vs. S at C-2) | The R-isomers are generally more potent than the S-isomers. |

| 1-Formyl-6-fluoro-2-methyl-tetrahydroquinoline | Bromination (5,7-dibromo) | Dibromination at positions 5 and 7 significantly enhances inhibitory activity. |

| 6-Fluoro-2-methyl-tetrahydroquinoline | No N-formyl group | In the absence of the formyl group, the S-isomer is more potent than the R-isomer. |

Influence of Fluorine Atom on Bioavailability and Metabolic Stability

The incorporation of a fluorine atom into a molecule can profoundly influence its pharmacokinetic properties, including bioavailability and metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net This often leads to an increased metabolic half-life and improved bioavailability for fluorinated compounds. nih.gov

For quinoline-based compounds, the fluorine atom exerts several effects:

Metabolic Stability: The fluorine atom can act as a "metabolic blocker," preventing hydroxylation at the site of substitution, a common route of drug metabolism. nih.gov This resistance to oxidative degradation is a key strategy for prolonging a drug's half-life in vivo.

Bioavailability: Fluorine's high electronegativity can lower the basicity (pKa) of nearby nitrogen atoms in the quinoline ring. clockss.org This reduction in basicity can improve membrane permeability, thereby enhancing oral absorption and bioavailability. In the context of fluoroquinolone antibacterials, the C-6 fluorine atom is known to improve the penetration of the drug through the bacterial cell wall and membrane. mdpi.com

Target Binding: The electron-withdrawing nature of fluorine can alter the molecule's electronic distribution, potentially strengthening interactions with biological targets through dipole interactions or by creating favorable conformations. nih.gov

However, the effect of fluorination on metabolic stability is not always straightforward and can be context-dependent. In a study on a series of 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives, researchers aimed to improve the metabolic stability of parent compounds by introducing a fluorine atom. researchgate.netnih.gov Contrary to expectations, the monofluorination of the 7-phenyl ring did not lead to any improvement in metabolic stability when incubated with human liver microsomes. In fact, the fluorinated derivatives exhibited shorter metabolic half-lives than the non-fluorinated parent compound. researchgate.net

Table 2: Effect of Fluorination on Metabolic Stability of select 7-PPyQ Derivatives Data from a study evaluating fluorinated derivatives against a parent compound. researchgate.net

| Compound | Key Structural Feature | Metabolic Half-life (t½) with Human Liver Microsomes |

|---|---|---|

| 112 | 3-N-ethyl-7-phenyl-pyrroloquinolinone (Parent Compound) | Longer than fluorinated analogs |

| 113-115 | Fluorinated derivatives of compound 112 | Shorter than compound 112 |

This finding underscores that while fluorine substitution is a powerful tool in medicinal chemistry, its effects must be empirically validated for each specific molecular scaffold. researchgate.netnih.gov

Fluorescent Probe Development

The quinoline ring system is a well-established fluorophore, and its derivatives are widely used in the development of fluorescent probes for various analytical and biological applications. The unique electronic and photophysical properties of quinolines, which can be tuned by substitution, make them ideal candidates for designing sensors.

Applications in Biological Imaging

Derivatives of quinoline are utilized to create probes for imaging biologically important species in living cells and tissues. acs.org A key advantage of some quinoline-based probes is their suitability for two-photon microscopy (TPM), which allows for deeper tissue imaging with reduced phototoxicity and background fluorescence. acs.org

An example of this application is the development of a two-photon fluorescent probe for nitric oxide (NO), named QNO. acs.org This probe consists of a quinoline derivative as the fluorophore linked to an o-phenylenediamine (B120857) moiety, which serves as the NO-reactive site. acs.org In the absence of NO, the probe's fluorescence is "off" due to a photoinduced electron transfer (PeT) mechanism. Upon reaction with NO, this PeT process is disrupted, leading to a significant "turn-on" fluorescence response. acs.org The QNO probe has been successfully used to detect and image NO in live cells and tissues at depths of up to 180 μm. acs.org

While this specific probe is not derived from this compound itself, it highlights the principle and potential of the quinoline scaffold. Research into the functionalization of fluorinated quinolines, such as 6-fluoro-2,7-dimethylquinoline, suggests their potential as versatile intermediates for synthesizing fluorescent probes for other biological targets. smolecule.com

Fluorescence Quenching Mechanisms

The functionality of many fluorescent probes, particularly "turn-off" or "turn-on" sensors, relies on the process of fluorescence quenching. Quenching refers to any process that decreases the fluorescence intensity of a substance. For quinoline derivatives, several quenching mechanisms have been studied.

One common mechanism is collisional quenching , also known as dynamic quenching. In this process, the excited fluorophore (the quinoline derivative) collides with another molecule in solution (the quencher), causing the fluorophore to return to its ground state without emitting a photon. A study of a quinoline derivative with cobalt chloride as a quencher demonstrated a linear Stern-Volmer plot, which is characteristic of a collisional quenching mechanism. nih.govresearchgate.net

Another mechanism is charge transfer . It has been proposed that quinoline can act as a quencher for the fluorescence of other molecules, such as naphthalene (B1677914) derivatives, through a mechanism involving charge transfer from the excited fluorescer to the quinoline molecule. oup.com

Fluorescence quenching is the core principle behind "turn-off" chemosensors. For example, a nanocomposite created by coupling a quinoline derivative with carbon dots was designed as a fluorescent sensor for copper ions (Cu²+). rsc.org The fluorescence of the nanocomposite is significantly quenched upon binding with Cu²+ ions, allowing for the sensitive detection of copper in aqueous solutions. rsc.org This quenching is attributed to the coordination of the copper ion with the quinoline derivative, which facilitates an efficient quenching process. rsc.org

Materials Science and Other Advanced Applications

Organic Electronics and Optoelectronic Materials

Quinoline (B57606) derivatives are recognized as pivotal in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells, owing to their unique electronic properties. The conjugated structure of the quinoline ring system facilitates charge transport and luminescence, which are essential characteristics for these applications.

While direct research on 6-Fluoro-2-methylquinoline as a primary component in OLEDs is not extensively documented, the broader class of quinoline derivatives is integral to the field. For instance, other isomers and derivatives, such as 8-fluoro-4-hydroxy-2-methylquinoline, have been identified as promising building blocks for materials used in OLEDs. ossila.com The general utility of fluorinated quinolines in this area suggests that this compound could serve as a valuable intermediate for synthesizing more complex molecules, such as host materials or fluorescent emitters, which are critical for the efficiency and stability of OLED devices. The fluorine substitution can enhance properties like electron mobility and thermal stability, which are desirable in OLED materials.

In the realm of organic photovoltaics (OPVs), quinoline derivatives are explored for their potential in creating efficient light-harvesting and charge-transporting materials. ossila.com The ability to tune the energy levels (HOMO/LUMO) of quinoline-based molecules through chemical modification makes them suitable candidates for both donor and acceptor materials in OPV devices. ossila.com Although specific studies detailing the performance of this compound in organic solar cells are limited, its structural features are consistent with those of other organic molecules successfully employed in OPV research. The development of new dyes for dye-sensitized solar cells (DSSCs), a type of photovoltaic cell, often utilizes the quinoline scaffold due to its advantageous conjugated molecular structure. ossila.com

Photonic Technology Development

The application of quinoline derivatives extends into the field of photonics, particularly in the development of materials with nonlinear optical (NLO) properties. These materials can manipulate the phase, frequency, or other properties of light, which is crucial for applications in optical communications and data processing.

Theoretical studies on a closely related derivative, 6-fluoro-4-hydroxy-2-methylquinoline, have indicated excellent potential for NLO applications. tandfonline.comtandfonline.com Density Functional Theory (DFT) calculations revealed that this molecule possesses high polarizability and hyperpolarizability values, which are key indicators of NLO activity. tandfonline.comtandfonline.com These findings suggest that the 6-fluoro-quinoline framework is a promising candidate for the design of new materials for photonic technology. While experimental data on the NLO properties of this compound itself is not widely available, the promising results from its derivatives warrant further investigation into its potential in this advanced technological field.

Agricultural Chemistry Applications

This compound serves as a key intermediate in the synthesis of various agrochemicals, leveraging the enhanced biological activity often associated with fluorinated organic compounds.

The compound is a documented precursor in the creation of more complex molecules used for crop protection. For example, this compound can be converted to 4-chloro-6-fluoro-2-methylquinoline (B103436), a versatile intermediate for a range of fungicidal compounds. Its role as a foundational building block allows for the systematic development of new active ingredients in the agricultural sector. The presence of the fluoro-quinoline moiety can influence the efficacy, metabolic stability, and environmental profile of the final crop protection product.

Role as Intermediates in Complex Molecule Synthesis

This compound serves as a pivotal building block in organic synthesis, providing a versatile scaffold for the construction of more complex and often biologically active molecules. Its quinoline core, functionalized with both an electron-withdrawing fluorine atom and an electron-donating methyl group, offers multiple reactive sites for further chemical modification. Researchers utilize this compound and its close derivatives as key intermediates in multi-step synthetic pathways to produce a range of intricate chemical structures.

Detailed Research Findings

The strategic importance of this compound as a synthetic intermediate is evident in its application in the synthesis of specialized quinoline derivatives. One of the most significant applications is its role as a precursor to chiral tetrahydroquinolines. The asymmetric hydrogenation of this compound yields 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263). researchgate.net This hydrogenated product is a crucial intermediate in the preparation of certain antibacterial agents, such as flumequine. researchgate.netfishersci.casynzeal.com The reaction is often performed in water using chiral cationic Ruthenium-diamine complexes as catalysts to achieve high enantioselectivity. researchgate.net

Furthermore, derivatives of this compound are instrumental in creating highly functionalized intermediates for pharmacologically active compounds. For instance, the related compound 6-fluoro-2-methylquinolin-4(1H)-one can be converted into the highly reactive intermediate 4-chloro-6-fluoro-2-methylquinoline. This transformation is typically achieved with high efficiency using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative is a valuable precursor for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups at the C-4 position. A common follow-up reaction is methoxylation, where sodium methoxide (B1231860) is used to replace the chlorine atom, yielding 6-fluoro-4-methoxy-2-methylquinoline.

In the synthesis of Endochin-like quinolone (ELQ) compounds, which have shown potential as antimalarial agents, functionalized this compound intermediates are essential. google.com A patented synthetic route starts with 6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one, which undergoes halogenation (bromination or iodination) followed by chlorination with phosphorus oxychloride. This process generates key intermediates such as 3-bromo-4-chloro-6-fluoro-7-methoxy-2-methylquinoline and 4-chloro-6-fluoro-3-iodo-7-methoxy-2-methylquinoline with yields often exceeding 90%. google.com These halogenated intermediates are then used in cross-coupling reactions to build the final complex ELQ structures. google.com

The versatility of the fluoro-methylquinoline core is also demonstrated in the synthesis of novel antimicrobial agents where complex side-chains are constructed upon the quinoline framework. In one such example, a related isomer, 8-fluoro-2-methylquinolin-3-ol, is used as the starting point. It undergoes an aromatic nucleophilic substitution, followed by a reaction with n-butyllithium and subsequent addition to oxetan-3-one to build a complex oxetane-containing side chain, resulting in molecules with potential antimycobacterial activity. acs.org This highlights the role of the quinoline structure as a robust foundation for elaborate molecular architecture.

The general reactivity of the this compound scaffold includes electrophilic aromatic substitution on the benzene (B151609) ring and nucleophilic substitution, where the fluorine atom can be replaced, leading to a wide array of derivatives. smolecule.com This chemical versatility solidifies its status as a valuable intermediate in the synthesis of complex molecules for materials science and pharmaceutical development. smolecule.comchemimpex.com

Table 1: Synthesis of Key Intermediates from this compound and Its Derivatives

| Starting Material | Reagents & Conditions | Intermediate Product | Yield | Application of Intermediate | Reference |

|---|---|---|---|---|---|

| This compound | Asymmetric hydrogenation with chiral cationic Ru-diamine catalysts in water. | (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | High enantiomeric excess (up to 98% ee) | Precursor for the antibacterial agent (S)-flumequine. | researchgate.net |

| 6-Fluoro-2-methylquinolin-4(1H)-one | 1. Phosphorus oxychloride (POCl₃), 110 °C, 3 hours. | 4-Chloro-6-fluoro-2-methylquinoline | 95% | Reactive intermediate for nucleophilic substitutions. | |

| 4-Chloro-6-fluoro-2-methylquinoline | 2. Sodium methoxide in methanol, 80 °C, 18 hours. | 6-Fluoro-4-methoxy-2-methylquinoline | Excellent | Further functionalization in medicinal chemistry. | |

| 6-Fluoro-7-methoxy-2-methylquinolin-4(1H)-one | 1. Bromine, sodium bicarbonate, methanol, room temp. 2. POCI₃, dichloromethane, reflux, 72 hours. | 3-Bromo-4-chloro-6-fluoro-7-methoxy-2-methylquinoline | >90% | Intermediate for Endochin-like quinolone (ELQ) synthesis. | google.com |

Future Research Directions and Translational Potential

Exploration of Underexplored Applications

While the antibacterial properties of fluoroquinolones are well-established, the core structure of 6-fluoro-2-methylquinoline is a versatile scaffold for development in other fields. tandfonline.com Its unique electronic and structural characteristics make it a candidate for applications beyond medicine. tandfonline.com Future research efforts are increasingly directed towards these less-explored, yet potentially high-impact, areas.

Key underexplored applications include:

Material Science : Quinoline (B57606) derivatives are recognized for their potential in material science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells due to their distinct electronic properties. tandfonline.comevitachem.comsmolecule.com Fluorinated quinolines, such as derivatives of this compound, are also utilized in the manufacturing of liquid crystal displays (LCDs).

Agricultural Chemistry : There is potential for developing derivatives of this compound as effective agents for crop protection. chemimpex.com Research into their use as herbicides and fungicides could lead to new solutions for sustainable agriculture. chemimpex.com

Biological Imaging : The inherent fluorescence of the quinoline ring system presents an opportunity for creating novel fluorescent probes. chemimpex.com These probes can be used in biological imaging to visualize cellular components and processes, aiding in fundamental biological research. chemimpex.com

Interactive Table 1: Underexplored Applications of this compound Derivatives

| Application Area | Specific Use | Rationale / Supporting Findings | Citations |

|---|---|---|---|

| Material Science | Organic Electronics (OLEDs, Photovoltaics) | The unique electronic properties of the quinoline scaffold are pivotal for these applications. | tandfonline.comevitachem.comsmolecule.com |

| Liquid Crystal Displays (LCDs) | Fluorinated quinolines can enhance the performance and efficiency of LCDs. | ||

| Agricultural Chemistry | Pesticides (Herbicides, Fungicides) | Derivatives serve as intermediates in the synthesis of crop protection agents. | chemimpex.com |

| Biotechnology | Fluorescent Probes | The structure is suitable for developing probes for biological imaging and visualizing cellular processes. | chemimpex.com |

Development of Novel Therapeutic Agents

The this compound nucleus is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a wide range of biologically active compounds. researchgate.net Its derivatives have shown diverse pharmacological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and analgesic properties. tandfonline.comresearchgate.net The development of new therapeutic agents from this compound focuses on modifying its structure to enhance potency and selectivity for various biological targets.

Research has highlighted its potential in several therapeutic areas:

Anticancer Agents : Derivatives of this compound are being investigated for their antiproliferative effects against various cancer cell lines. evitachem.com Studies have shown that specific derivatives can inhibit cancer cell growth, indicating potential as anticancer therapeutics. neuroquantology.com For example, certain hybrids have shown inhibitory activity against Topoisomerase-I, a key enzyme in cancer therapy. neuroquantology.com

Anti-inflammatory and Analgesic Agents : The quinoline core is associated with anti-inflammatory and analgesic properties. tandfonline.com Further derivatization of this compound could yield novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics.

Antifungal and Antiprotozoal Agents : Beyond bacteria, derivatives are being tested for efficacy against fungal pathogens and protozoa. smolecule.comresearchgate.net This broadens the potential infectious disease applications for this chemical class.

Interactive Table 2: Therapeutic Potential of Novel this compound Derivatives

| Therapeutic Area | Target/Application | Example Finding | Citations |

|---|---|---|---|

| Oncology | Antiproliferative agents against various cancer cell lines (e.g., MCF-7, A549). | Certain derivatives show significant cytotoxicity and can inhibit enzymes like Topoisomerase-I. | evitachem.comneuroquantology.com |

| Anti-inflammatory | Development of novel anti-inflammatory agents. | The quinoline scaffold is known to exhibit anti-inflammatory properties. | tandfonline.comchemimpex.com |

| Infectious Disease | Antifungal Agents | Derivatives have been evaluated for efficacy against fungal infections. | smolecule.com |

Addressing Antibiotic Resistance with New Fluoroquinoline Derivatives

The rise of antibiotic resistance is a critical global health threat, diminishing the effectiveness of many established drugs, including fluoroquinolones. nih.govnih.gov Resistance to fluoroquinolones typically occurs through mutations in the target enzymes, DNA gyrase and topoisomerase IV, or via mechanisms that reduce drug accumulation, such as efflux pumps. nih.govnih.govaujmsr.com A primary direction for future research is the design of new this compound derivatives that can overcome these resistance mechanisms.

Strategies being explored include:

Hybrid Molecules : Designing hybrid compounds that link a fluoroquinolone moiety to another antibacterial agent can create dual-action therapeutics. nih.gov These hybrids may have improved activity against resistant strains and be less susceptible to the development of new resistance. nih.gov

Novel Structural Modifications : Researchers are synthesizing derivatives with significant structural changes to the quinoline core. acs.orgresearchgate.net For example, a series of oxetanyl-quinoline derivatives demonstrated good antibacterial activity against P. mirabilis and antifungal activity against A. niger. researchgate.net

Resistance-Reversing Compounds : Some novel compounds have been shown to not only combat resistant bacteria but also to re-sensitize them to existing fluoroquinolone drugs. illinois.edugoogle.com

Alternative Mechanisms : Developing derivatives that exhibit bioactivity against fluoroquinolone-resistant bacteria suggests that these new compounds may act via a different mechanism of action, bypassing the traditional resistance pathways. mdpi.com

Interactive Table 3: Activity of Fluoroquinoline Derivatives Against Resistant Organisms

| Derivative Class | Target Organism/Resistance | Key Finding | Citations |

|---|---|---|---|

| Oxetanyl-quinoline derivatives | P. mirabilis, B. subtilis, A. niger | Six derivatives showed good antibacterial activity with MIC values of 31.25–62.5 μM. | researchgate.net |

| Nybomycin derivatives | Fluoroquinolone-Resistant (FQR) MRSA and VRE | Compounds show potent activity against FQR clinical isolates and inhibit mutant DNA gyrase. | google.com |

| Fluoroquinolone Hybrids | Gram-positive and Gram-negative bacteria | Hybrid structures have demonstrated superior antibacterial activity compared to the parent molecules. | nih.gov |

| Fatty acid esters of fluoroquinolones | Fluoroquinolone-resistant bacteria | Derivatives exhibited bioactivity against resistant strains, indicating a different mode of action. | mdpi.com |

Further Elucidation of Biological Mechanisms

The primary mechanism of action for traditional fluoroquinolones involves the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. nih.govmdpi.com These drugs stabilize the enzyme-DNA complex, leading to double-strand DNA breaks and subsequent cell death. nih.govnih.govmdpi.com While this is well-understood, the development of novel derivatives necessitates a deeper investigation into their specific biological interactions.

Future research should focus on: